molecular formula C22H20O4 B3042723 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid CAS No. 66056-40-4

2-[2,4-Bis(benzyloxy)phenyl]acetic Acid

Cat. No. B3042723
CAS RN: 66056-40-4
M. Wt: 348.4 g/mol
InChI Key: MJIBFVVTWAHLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-Bis(benzyloxy)phenyl]acetic Acid, also known by its CAS Number 66056-40-4, is an organic compound . It is a novel O-substituted Hydroxyphenylacetic Acid derivative . The molecular weight of this compound is 348.4 .


Molecular Structure Analysis

The molecular formula of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid is C22H20O4 . The InChI code is 1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Catalysis and Synthesis

  • Catalyst for Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a structurally related compound, is used as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This is crucial in alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Chemical Synthesis Techniques

  • Synthesis of Heterocyclic Scaffolds : 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a versatile template for the synthesis of novel heterocyclic scaffolds, indicating a potential area of application for similar compounds (Amareshwar, Mishra, & Ila, 2011).

Thermodynamic Investigations

  • Study of Solubility and Solvation : Thermodynamic properties like solubility, vapor pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid, a similar compound, have been studied to understand solvation processes (Kurkov, Perlovich, & Zielenkiewicz, 2006).

Organic Synthesis

  • Synthesis of Bis(1,2,4-oxadiazoles) : Diaminoglyoxime's reaction with various ketones, including related compounds, leads to the synthesis of bis(1,2,4-oxadiazoles), a class of organic compounds (Khanmiri et al., 2014).

Photoluminescence and Materials Science

  • Metal-Organic Frameworks (MOFs) : A study involving a carboxylic acid ligand structurally similar to 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid was used to construct novel MOFs, demonstrating potential applications in materials science and photoluminescence (Lv et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-[2,4-bis(phenylmethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBFVVTWAHLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-Bis(benzyloxy)phenyl]acetic Acid

Synthesis routes and methods

Procedure details

The above obtained crude 2,4-dibenzyloxyphenylacetyl chloride [X] was dissolved in anhydrous N,N-dimethylformamide (20 ml) and then thereto was added a solution of L-asparagine p-nitrophenyl ester trifluoroacetate in anhydrous N,N-dimethylformamide [prepared by treating N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester (1.6 g) with trifluoroacetic acid (3 ml) in the presence of anisole (1.2 g) at 0° C. for 1 hour, concentrating the treated product to dryness under reduced pressure and dissolving the residue in anhydrous N,N-dimethylformamide (20 ml)]. Thereto was further added triethylamine (1.8 ml), followed by concentrating under reduced pressure at 40° C. or lower. The residue was subjected to separation and purification by a silica gel column (inner diameter: 5 cm, length: 30 cm; developer: ethyl acetate) to obtain 2,4-dibenzyloxyphenylacetyl-L-asparagine p-nitrophenyl ester [IIa-1] (290 mg, yield from [IX] 13%).
Name
L-asparagine p-nitrophenyl ester trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Reactant of Route 2
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Reactant of Route 4
Reactant of Route 4
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Reactant of Route 5
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Reactant of Route 6
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.